molecular formula C9H10O B7801086 (1R,2R)-(+)-1-Phenylpropylene oxide

(1R,2R)-(+)-1-Phenylpropylene oxide

Cat. No.: B7801086
M. Wt: 134.17 g/mol
InChI Key: YVCOJTATJWDGEU-APPZFPTMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R)-(+)-1-Phenylpropylene oxide can be synthesized through several methods. One common method involves the Sharpless asymmetric epoxidation of styrene oxide using a chiral catalyst . Another method includes the hydroboration of 1-phenyl-1-cyclohexene followed by oxidation . The reaction conditions typically involve low temperatures and the use of specific chiral reagents to ensure high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous stirred tank reactors (CSTRs) to facilitate the chemical reactions in a controlled environment . This method allows for efficient scale-up and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(+)-1-Phenylpropylene oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions include phenylacetaldehyde, phenylpropanol, and various substituted phenylpropanes, depending on the type of reaction and reagents used .

Scientific Research Applications

(1R,2R)-(+)-1-Phenylpropylene oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-(+)-1-Phenylpropylene oxide involves its interaction with specific molecular targets, such as enzymes. The compound’s chiral nature allows it to fit into enzyme active sites, facilitating or inhibiting enzymatic reactions. This interaction can affect various biochemical pathways, depending on the enzyme and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-(+)-2-Methyl-3-phenyloxirane
  • (1S,2S)-(-)-1-Phenylpropylene oxide

Uniqueness

(1R,2R)-(+)-1-Phenylpropylene oxide is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(2R,3R)-2-methyl-3-phenyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCOJTATJWDGEU-APPZFPTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14212-54-5
Record name (2R,3R)-2-Methyl-3-phenyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14212-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-(+)-1-Phenylpropylene oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of Co(OAc)2. 4 H2O (where OAc=acetate) (0.0058 g, 2.3×10-5 moles) as the catalyst. After 16 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (14%) and 1-phenylpropylene oxide (86%).
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Co(OAc)2
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0.0058 g
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Synthesis routes and methods II

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of [Ru3O(pfb)6 (Et2O)3 ](pfb) (where pfb= perfluorobutyrate) (0.0449 g, 2.3×10-5 moles) as the catalyst. After 6 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (30%) and 1-phenylpropylene oxide (70%).
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Ru3O(pfb)6 (Et2O)3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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